molecular formula C6H8N2O2 B8607868 2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one

2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one

Cat. No.: B8607868
M. Wt: 140.14 g/mol
InChI Key: QRTAOROOEKFNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one is a chemical compound with the molecular formula C5H8N2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one can be achieved through several methods. One common method involves the reaction of 3-azidomethyl-5-methyl-1,2-oxazole with sodium borohydride in the presence of triethylamine and isopropanol. The reaction is carried out at room temperature, and the product is obtained after purification .

Another method involves the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal alkali. This intermediate then reacts with p-toluenesulfonyl hydrazide to form hydrazone, which undergoes a ring closure reaction with hydroxylamine under alkaline conditions to yield 3-amino-5-methyl isoxazole .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, molecular iodine for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted isoxazoles, amine derivatives, and oxides. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the isoxazole ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2-amino-1-(5-methyl-1,2-oxazol-3-yl)ethanone

InChI

InChI=1S/C6H8N2O2/c1-4-2-5(8-10-4)6(9)3-7/h2H,3,7H2,1H3

InChI Key

QRTAOROOEKFNQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)CN

Origin of Product

United States

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